tert-Butyl 1-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 1-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate is a spirocyclic compound characterized by its unique structural features. Spirocyclic compounds are known for their combination of flexibility and limited degrees of freedom, making them valuable in medicinal chemistry . This compound, in particular, has shown potential in various scientific research applications due to its distinctive chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate typically involves a multi-step process. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . The starting material, 1-[(4-tert-butylphenyl)methyl]piperidin-4-one, is obtained by alkylation of piperidin-4-one hydrochloride hydrate with 4-tert-butylbenzyl bromide . The Prins reaction is then carried out with but-3-en-1-ol in methanesulfonic acid to afford the desired spirocyclic compound .
Industrial Production Methods
The complexity of the chemical synthesis of spirocyclic structures poses challenges for industrial production .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxyl derivatives.
Substitution: Substitution reactions can introduce different functional groups into the spirocyclic scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
tert-Butyl 1-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl 1-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium . The compound likely exerts its effects by binding to the active site of the protein, thereby disrupting its function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic structures such as:
- tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
- tert-Butyl 9-(methylamino)-3-azaspiro[5.5]undecane-3-carboxylate
- 9-oxo-3-azaspiro[5.5]undecane-3-carboxylic acid tert-butyl ester
Uniqueness
What sets tert-Butyl 1-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate apart is its specific substitution pattern and the presence of the tert-butyl ester group, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C16H27NO3 |
---|---|
Molecular Weight |
281.39 g/mol |
IUPAC Name |
tert-butyl 5-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate |
InChI |
InChI=1S/C16H27NO3/c1-12-11-17(14(19)20-15(2,3)4)10-9-16(12)7-5-13(18)6-8-16/h12H,5-11H2,1-4H3 |
InChI Key |
IWPLTVIUQVBCEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCC12CCC(=O)CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.